Product packaging for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid(Cat. No.:CAS No. 1391047-93-0)

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Número de catálogo: B1146468
Número CAS: 1391047-93-0
Peso molecular: 284.35
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a characterized impurity of Oseltamivir, a neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses . This compound is vital for quality control and analytical research, serving as a standard in the development and testing of pharmaceutical compounds. It aids researchers in ensuring the purity and safety of antiviral medications by providing a reference material for identifying and quantifying this specific impurity during manufacturing and stability studies . Oseltamivir itself functions as a prodrug, and its active metabolite works by inhibiting the viral neuraminidase enzyme, which is critical for the release and spread of infectious viral particles from host cells . The study of related impurities like this compound is therefore essential for a comprehensive understanding of the drug's profile. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

1391047-93-0

Fórmula molecular

C₁₄H₂₄N₂O₄

Peso molecular

284.35

Sinónimos

(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; 

Origen del producto

United States

Structural Characterization and Nomenclature Within Oseltamivir Derivatives

Systematic and Common Naming Conventions for 4-N-Desacetyl-5-N-acetyl Oseltamivir (B103847) Acid

The compound is primarily identified by the common name 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. nih.govpharmaffiliates.com This nomenclature descriptively places it in relation to oseltamivir, indicating a structural isomerism where the positions of the amino and acetamido groups are swapped. In the European Pharmacopoeia, this compound is officially designated as Oseltamivir EP Impurity A. synzeal.comsigmaaldrich.comncats.io

Systematic IUPAC (International Union of Pure and Applied Chemistry) naming conventions provide a more precise structural description. The most common systematic name for this compound is (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid. synzeal.comsigmaaldrich.comncats.io An alternative, though less common, systematic name is 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-, (3R,4R,5S)-. ncats.io These names unequivocally define the molecule's connectivity and spatial arrangement.

Naming ConventionName
Common Name This compound nih.govpharmaffiliates.com
Pharmacopoeial Name Oseltamivir EP Impurity A synzeal.comsigmaaldrich.comncats.io
Systematic (IUPAC) Name (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid synzeal.comsigmaaldrich.comncats.io
Alternative Systematic Name 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-, (3R,4R,5S)- ncats.io

Detailed Stereochemical Analysis of the Cyclohexene (B86901) Core

The core of this compound is a trisubstituted cyclohexene ring, which is a foundational structure for oseltamivir and its derivatives. nih.gov The stereochemistry of this ring is critical to the molecule's identity and is defined by three chiral centers. The absolute configuration is specified as (3R,4R,5S), denoting the precise spatial orientation of the substituents at positions 3, 4, and 5 of the cyclohexene ring. synzeal.comncats.ionih.gov

The synthesis of oseltamivir derivatives is a significant challenge in organic chemistry, where achieving the correct stereoisomer is paramount. The process is designed to be highly stereoselective to produce only one of the eight potential diastereomers. nih.gov Research into oseltamivir synthesis highlights that the stereochemical outcome is often governed by thermodynamic control, where the stereochemical repulsion between an incoming chemical group and the existing substituents on the cyclohexene ring dictates the final arrangement. nih.gov The (3R,4R,5S) configuration represents the most stable and desired isomeric form for these compounds. nih.gov

Stereochemical FeatureDescription
Core Structure Trisubstituted cyclohex-1-ene-1-carboxylic acid nih.gov
Chiral Centers C3, C4, C5 ncats.ionih.gov
Absolute Configuration (3R,4R,5S) synzeal.comsigmaaldrich.comncats.ionih.gov
Stereoisomers The (3R,4R,5S) configuration is one of eight possible diastereomers. nih.gov

Relationship to Other Oseltamivir Intermediates and Impurities (e.g., Oseltamivir EP Impurity A, Oseltamivir EP Impurity G)

This compound is officially recognized as Oseltamivir EP Impurity A. synzeal.comncats.io Impurities are substances present in the final pharmaceutical product that are not the active pharmaceutical ingredient itself. This compound is structurally very similar to another known impurity, Oseltamivir EP Impurity G. veeprho.comclearsynth.com

The key distinction between Impurity A and Impurity G lies in the functional group at the C1 position of the cyclohexene ring. Impurity A is a carboxylic acid, whereas Impurity G is the corresponding ethyl ester. synzeal.comveeprho.com This means Impurity G has an additional ethyl group (-CH2CH3) attached to the carboxylate oxygen. This seemingly minor difference results in distinct chemical properties and different molecular formulas and weights.

FeatureOseltamivir EP Impurity A (The Subject Compound)Oseltamivir EP Impurity G
Chemical Name (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid synzeal.comEthyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate veeprho.comsynzeal.com
Functional Group at C1 Carboxylic Acid (-COOH) synzeal.comEthyl Ester (-COOCH2CH3) veeprho.comsynzeal.com
Molecular Formula C₁₄H₂₄N₂O₄ nih.govpharmaffiliates.comsigmaaldrich.comC₁₆H₂₈N₂O₄ axios-research.comnih.gov
Molecular Weight 284.35 g/mol pharmaffiliates.comsigmaaldrich.com312.41 g/mol axios-research.com

Comparison with the Core Structure of Oseltamivir Carboxylate

Oseltamivir Carboxylate, also known as oseltamivir acid, is the active metabolite of the drug oseltamivir. While it shares the same core (3R,4R,5S)-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid structure with this compound (Impurity A), they are constitutional isomers with a critical difference in the placement of their amino and acetamido functional groups.

In Oseltamivir Carboxylate, the C4 position holds an acetamido group (-NHCOCH₃) and the C5 position has a primary amino group (-NH₂). Conversely, in this compound, the substitution is reversed: the C4 position has the primary amino group, and the C5 position carries the acetamido group. nih.gov This positional isomerization is precisely what the common name "4-N-Desacetyl-5-N-acetyl" describes in relation to the parent compound's active form.

CompoundSubstituent at C4Substituent at C5
This compound (Impurity A) Amino group (-NH₂) nih.govAcetamido group (-NHCOCH₃) nih.gov
Oseltamivir Carboxylate (Active Metabolite) Acetamido group (-NHCOCH₃)Amino group (-NH₂)

Synthetic Pathways and Derivatization Research

Exploration of Synthetic Routes for 4-N-Desacetyl-5-N-acetyl Oseltamivir (B103847) Acid

The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a nuanced process, primarily revolving around the challenge of regioselective acetylation of a diamine precursor. Unlike Oseltamivir, where the acetyl group is at the C4 position, this isomer requires the acetyl group to be installed at the C5 position while leaving the C4 amine free.

The core of the synthesis involves creating a diamine intermediate and then selectively acetylating the C5-amino group. The standard synthesis of Oseltamivir achieves selective acetylation at the C4 position by leveraging the different basicity of the two amino groups; under acidic conditions, the more basic C5-amino group is protonated, rendering it non-nucleophilic and allowing for selective acetylation of the C4-amino group with acetic anhydride. nih.govacs.org

To synthesize the 4-N-Desacetyl-5-N-acetyl isomer, this selectivity must be inverted. This can be approached through several strategies:

Protecting Group Strategy: A common method involves the use of orthogonal protecting groups. A patent for a related chiral impurity outlines a multi-step sequence where one amino group is first protected with a Boc (tert-butyloxycarbonyl) group. google.com Following subsequent reaction steps, the second, unprotected amine is then acetylated. Finally, the Boc group is removed under specific conditions to reveal the free amine, yielding the desired isomeric product. google.com

pH-Controlled Acetylation: An alternative, more direct approach would involve carefully controlling the reaction pH. By avoiding the acidic conditions used in standard Oseltamivir synthesis and instead using neutral or slightly basic conditions, the C5-amino group remains a potent nucleophile and could potentially be acetylated preferentially.

Direct Synthesis from an Intermediate: A patented method describes the synthesis of this specific isomer (referred to as impurity G) from a known oseltamivir intermediate. google.com The process involves a selective reaction with a benzylamine (B48309) derivative in the presence of a chiral Lewis acid catalyst, followed by purification and subsequent hydrogenolysis to remove the benzyl (B1604629) protecting group, yielding the target compound. google.com

The table below summarizes potential reagents and conditions for the key transformation steps.

Reaction Step Reagents Conditions & Rationale Reference
Protection of C4-Amine Boc Anhydride (Boc₂O), Triethylamine (TEA)Protection of the less basic C4-amine to allow for selective acetylation at C5. google.com
Acetylation of C5-Amine Acetic Anhydride (Ac₂O)Acetylation of the free, more nucleophilic C5-amine. google.com
Deprotection of C4-Amine Trifluoroacetic Acid (TFA) or HCl in DioxaneRemoval of the Boc protecting group to reveal the free C4-amine. google.com
Selective C5-Acetylation Acetic Anhydride (Ac₂O), Buffered/Neutral pHAvoiding protonation of the C5-amine allows it to react. acs.org
Reductive Amination/Deprotection Benzylamine derivative, Chiral Lewis Acid, then H₂, Pd/CIntroduction of a protected amino group, followed by hydrogenolysis. google.com

The biological activity of Oseltamivir and its analogs is critically dependent on the stereochemistry of three contiguous stereocenters on the cyclohexene (B86901) ring: (3R,4R,5S). nih.gov Ensuring the correct stereochemical alignment is a paramount concern in any synthetic route. Several successful strategies have been established in the broader synthesis of Oseltamivir that are directly applicable here:

Chiral Pool Synthesis: The most common industrial approach starts from naturally available, enantiomerically pure materials like (-)-shikimic acid or quinic acid. nih.govwikipedia.org These starting materials already contain some of the required stereocenters, which are then carried through the synthetic sequence. Other syntheses have utilized alternative chiral sources such as L-glutamic acid and N-acetyl-D-glucosamine. rsc.org

Asymmetric Catalysis: To avoid reliance on natural product availability, de novo enantioselective syntheses have been developed. These routes construct the chiral core from simple, achiral starting materials. Key methods include the use of asymmetric Diels-Alder reactions and stereoselective organocatalytic Michael additions to set the crucial stereochemistry early in the synthesis. nih.govnih.govrsc.org

Stereoselective Transformations: Throughout the synthesis, reactions must proceed with high stereocontrol. For instance, the introduction of the two amino groups is often accomplished through stereospecific ring-opening of epoxides and aziridines with azide (B81097) nucleophiles, which occurs with an inversion of configuration. nih.gov Iron-catalyzed stereoselective olefin diazidation has also been reported as an efficient method for installing the diamino moiety. nih.gov

Role as a Synthetic Intermediate for Novel Oseltamivir Analogs

The structure of this compound, with its free primary amine at the C4 position, makes it a highly valuable synthetic intermediate for creating new Oseltamivir analogs. researchgate.net This free amine serves as a chemical handle for modification, allowing for systematic exploration of the structure-activity relationship (SAR) at a position known to be important for binding to the neuraminidase enzyme.

The primary strategy for derivatization involves the functionalization of the C4-amino group. This can be readily achieved through a variety of well-established chemical reactions, including:

Acylation: Reaction with various acid chlorides or anhydrides to introduce new amide functionalities.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Arylation: Reductive amination or cross-coupling reactions to add alkyl or aryl substituents.

By systematically varying the size, polarity, and hydrogen-bonding capacity of the group attached to the C4-amine, chemists can generate a library of novel compounds. This allows for a detailed probe of the chemical space around this position within the neuraminidase active site.

The goal of creating derivatives is to enhance biological activity, improve selectivity, or overcome drug resistance. Research has shown that modifications at the C4 position of related neuraminidase inhibitors can have a profound impact on binding affinity. One computational study demonstrated that replacing the hydroxyl group at the C4 position of a precursor inhibitor with an amino group drastically increased the calculated binding energy, suggesting that the C4-amino group can form strong hydrogen bonds with amino acid residues (like glutamic acid) in the enzyme's active site. jocpr.com

Derivatization of the C4-amine of this compound could exploit this interaction and explore others. For instance, introducing larger, hydrophobic, or aromatic groups could allow the new analogs to interact with an auxiliary binding site known as the 150-cavity, a strategy that has proven successful for derivatives modified at the C5-amino position. acs.org Such modifications have the potential to produce inhibitors with significantly improved potency, particularly against resistant viral strains. acs.org

Methodologies for Purification and Isolation from Synthetic Batches

The isolation of this compound from a synthetic reaction mixture requires effective purification techniques to separate it from starting materials, reagents, and, most importantly, other isomers like Oseltamivir. A combination of chromatographic and crystallization methods is typically employed.

Method Description Typical Conditions/Reagents Reference
Salt Formation & Crystallization This technique exploits the basicity of the free C4-amine. The target compound can be selectively precipitated from a solution as a salt by adding an organic acid. The resulting crystalline salt is often highly pure.Organic acids such as Maleic Acid in a solvent like Acetone. The purified salt can be dissociated back to the free base using a mild base. google.com
Recrystallization A standard method for purifying crude solid products. The impure compound is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.Solvents such as water, methanol, ethanol, or aqueous solutions of these alcohols. Activated carbon can be added to remove colored impurities. google.com
Column Chromatography A highly effective method for separating compounds with different polarities. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) using a mobile phase (solvent).Gradient elution with solvent systems like Ethyl Acetate/Methanol is common for separating polar amine compounds. researchgate.net
Preparative HPLC High-Performance Liquid Chromatography (HPLC) on a larger scale can be used to isolate highly pure compounds when other methods are insufficient.Reversed-phase columns are typically used for polar compounds. researchgate.net

These methods can be used sequentially to achieve the high degree of purity required for analytical standards and for use as a synthetic intermediate. google.comgoogle.com

Metabolic and Biotransformation Research

Investigation of N-Deacetylation and N-Acetylation Enzymes and Pathways

The formation and biotransformation of 4-N-desacetyl-5-N-acetyl oseltamivir (B103847) acid would theoretically involve enzymes capable of N-deacetylation and N-acetylation. This compound is structurally related to oseltamivir, differing by the position of the acetyl group on the amino substituents of the cyclohexene (B86901) ring.

Identification of Specific Esterases or Amidases Involved in its Potential Formation from Related Compounds

Role of N-Acetyltransferases in its Biotransformation

Similarly, the role of N-acetyltransferases (NATs) in the biotransformation of 4-N-desacetyl-5-N-acetyl oseltamivir acid has not been specifically elucidated. NATs are a family of enzymes responsible for the acetylation of various drugs and xenobiotics. While they are involved in the metabolism of many compounds containing an amino group, their specific activity on oseltamivir metabolites and impurities has not been a focus of published research.

Comparative Analysis of Metabolic Fate with Oseltamivir and Oseltamivir Carboxylate in Model Systems

A direct comparative analysis of the metabolic fate of this compound with that of oseltamivir and oseltamivir carboxylate in model systems has not been reported in the available scientific literature. Such a study would be crucial to understand whether this impurity undergoes similar or different metabolic pathways, and to assess its potential for accumulation or the formation of further metabolites.

While the general metabolic pathway of oseltamivir is well-established, the specific biotransformation and metabolic characteristics of its impurity, this compound, remain an area requiring further investigation. The absence of detailed research on this particular compound limits a full understanding of its pharmacological and toxicological profile.

Biochemical and Enzymatic Activity Research in Vitro and Mechanistic

Evaluation of Potential Interaction with Influenza Neuraminidase

The interaction of oseltamivir (B103847) carboxylate with influenza neuraminidase is a well-characterized, competitive inhibition process. researchgate.net The core of its activity relies on mimicking the natural substrate, sialic acid, and binding with high affinity to the enzyme's active site. nih.gov

Standard in vitro assays to determine the inhibitory activity of neuraminidase inhibitors typically involve a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). researchgate.net In such an assay, the neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The presence of an inhibitor reduces the rate of this reaction, and the concentration of the inhibitor required to reduce the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC50).

Direct experimental data for 4-N-desacetyl-5-N-acetyl oseltamivir acid is not available in published literature. However, we can hypothesize its potential activity based on its structural differences from the active oseltamivir carboxylate. In oseltamivir carboxylate, the C4-acetamido group is a critical component for its binding affinity. The relocation of the acetyl group from the C4-amino group to the C5-amino group, as is the case in this compound, would likely have a significant impact on its inhibitory potency. The C4-amino group in oseltamivir carboxylate interacts with key acidic residues in the neuraminidase active site, such as E119 and E227. nih.gov The presence of a bulkier acetyl group at the C5 position instead of the C4 position might disrupt the optimal orientation of the molecule within the active site, potentially leading to a weaker binding and consequently a higher IC50 value compared to oseltamivir carboxylate.

Competitive binding studies are designed to determine if an inhibitor competes with the natural substrate for the same binding site on the enzyme. For neuraminidase inhibitors, these studies would confirm that the compound binds to the active site.

No competitive binding studies have been specifically published for this compound. Given its structural similarity to oseltamivir carboxylate, it is highly probable that any inhibitory activity it possesses would be through competitive binding at the neuraminidase active site. However, without experimental data, this remains a hypothesis.

Structural Biology Approaches for Ligand-Enzyme Interactions

Structural biology techniques, particularly molecular docking and dynamics simulations, are powerful tools to predict and analyze the interaction between a ligand and its target enzyme at an atomic level. nih.gov

Molecular docking simulations of oseltamivir carboxylate in the neuraminidase active site have been extensively performed and validated against crystal structures. researchgate.net These studies reveal a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site.

While no specific molecular docking studies for this compound are found in the literature, a hypothetical docking study can be proposed. Such a simulation would likely show that the core cyclohexene (B86901) scaffold of the molecule still occupies the active site. However, the altered position of the acetyl group would lead to a different set of interactions with the surrounding amino acid residues. The free amino group at the C4 position would be available to form interactions, but the acetyl group at the C5 position might introduce steric hindrance or fail to form the same favorable interactions that the C4-acetamido group does in oseltamivir carboxylate. Molecular dynamics simulations would be necessary to assess the stability of these hypothetical binding modes over time.

Based on the known interactions of oseltamivir carboxylate, we can hypothesize the binding mode of this compound. The carboxylate group would still be expected to form salt bridges with the highly conserved arginine triad (B1167595) (R118, R292, R371). nih.gov The key differences would arise from the substitutions at the C4 and C5 positions.

Table 1: Hypothetical Comparison of Key Interactions with Neuraminidase Active Site Residues

Functional Group of InhibitorOseltamivir Carboxylate InteractionHypothetical this compound Interaction
Carboxylate Group Forms salt bridges with R118, R292, and R371. nih.govLikely forms similar salt bridges with R118, R292, and R371.
C4-Acetamido Group Interacts with E119 and E227. nih.govN/A (Free amino group at this position).
C4-Amino Group N/AMay form hydrogen bonds with acidic residues like E119 and E227, but with different geometry and strength compared to the acetamido group.
C5-Acetamido Group N/AThe acetyl group may have steric clashes or form less optimal interactions compared to the original C5-amino group of oseltamivir.
3-pentyloxy Group Occupies a hydrophobic pocket. nih.govExpected to occupy the same hydrophobic pocket.

Assessment of Selectivity Against Different Viral Neuraminidase Subtypes (e.g., N1, N2)

Influenza neuraminidases are classified into different subtypes, such as N1 and N2. The active sites of these subtypes have subtle structural differences, which can be exploited to design selective inhibitors. For instance, the 150-cavity, a loop adjacent to the active site, is a key determinant of inhibitor selectivity, particularly for N1 subtypes. escholarship.org

Structure Activity Relationship Sar Studies

Impact of the 4-Amino and 5-Acetamido Substitutions on Neuraminidase Inhibition

The positioning and nature of substituents at the C4 and C5 positions of the cyclohexene (B86901) ring of oseltamivir (B103847) analogs are critical for their interaction with the neuraminidase active site. In the case of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid, the acetyl group is shifted from the 4-amino group (as in oseltamivir carboxylate) to the 5-amino group.

The 4-amino group in oseltamivir carboxylate typically forms important hydrogen bond interactions with the side chains of conserved active site residues, such as Asp151 and Glu119. The removal of the acetyl group from this position, resulting in a primary amine, could potentially alter these interactions. While a primary amine can still act as a hydrogen bond donor, the absence of the acetyl carbonyl oxygen removes a potential hydrogen bond acceptor. This modification could lead to a change in the binding orientation and affinity.

Conversely, the introduction of an acetyl group at the 5-amino position (5-acetamido) introduces a new functional group in a region that also contributes to binding. The 5-amino group of oseltamivir carboxylate points towards the 150-cavity of the neuraminidase in group-1 influenza viruses. Modifications at this position have been shown to significantly impact inhibitor potency and selectivity. The addition of an acetyl group here could either provide beneficial interactions within this cavity or lead to steric hindrance, depending on the specific conformation adopted upon binding.

Studies on various C4 and C5 modified oseltamivir analogs have provided insights into the stringency of these positions. For instance, derivatization at the C4 position with bulky groups such as thiocarbamates or certain amino acids has been shown to decrease inhibitory activity, suggesting that this position is sensitive to steric bulk. On the other hand, modifications at the C5-amino group have yielded derivatives with enhanced potency, highlighting the potential for favorable interactions within the 150-cavity. nih.gov The specific impact of the 4-N-desacetyl-5-N-acetyl arrangement would ultimately depend on the balance of these new interactions within the neuraminidase active site.

Role of the Carboxylic Acid Moiety in Receptor Binding

The carboxylic acid moiety is a cornerstone of the pharmacophore for most neuraminidase inhibitors, including this compound. This negatively charged group at physiological pH forms a salt bridge with a triad (B1167595) of highly conserved, positively charged arginine residues (Arg118, Arg292, and Arg371) in the active site of the neuraminidase enzyme. This strong electrostatic interaction is a primary anchor for the inhibitor within the binding pocket and is crucial for high-affinity binding.

The importance of the carboxylate group is underscored by the significantly reduced inhibitory activity observed when it is replaced with other functional groups. Molecular docking and X-ray crystallography studies of oseltamivir carboxylate have consistently shown the deep penetration of the carboxylate into this arginine-rich pocket, maximizing electrostatic interactions. Any modification that alters the charge or geometry of this group is generally detrimental to the inhibitory potential. Therefore, in this compound, the carboxylic acid is expected to play the same pivotal role in anchoring the molecule to the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on oseltamivir derivatives to predict their neuraminidase inhibitory activity and to guide the design of new, more potent inhibitors.

These models typically use a range of molecular descriptors, including electronic, steric, and hydrophobic properties, to build a mathematical relationship with the observed biological activity (e.g., IC50 values). For instance, some QSAR models have highlighted the importance of specific atomic properties and the presence of nitrogen and double bonds for enhanced inhibitory activity. nih.gov

Table 1: Examples of Descriptors Used in QSAR Models for Oseltamivir Analogs

Descriptor TypeExamplesRelevance to Neuraminidase Inhibition
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesGovern electrostatic and hydrogen bonding interactions with active site residues.
Steric Molecular volume, Surface area, Molar refractivityInfluence the fit of the inhibitor within the binding pocket and potential for steric clashes.
Topological Connectivity indices, Shape indicesDescribe the overall shape and branching of the molecule, which is critical for complementarity with the active site.
Hydrophobic LogPRelates to the hydrophobic interactions with nonpolar residues in the active site.

Comparative SAR with Known Neuraminidase Inhibitors and Oseltamivir Carboxylate

The SAR of this compound can be better understood by comparing its structure with that of oseltamivir carboxylate and other known neuraminidase inhibitors like zanamivir (B325) and peramivir.

Comparison with Oseltamivir Carboxylate: The key difference lies in the position of the acetyl group. In oseltamivir carboxylate, the 4-acetamido group is crucial for binding, with the acetyl moiety fitting into a specific sub-pocket. The shift of this group to the 5-amino position in this compound would necessitate a different binding mode in this region. The newly exposed 4-amino group may form different hydrogen bonds, while the 5-acetamido group would interact with a different set of residues.

Comparison with Zanamivir: Zanamivir, another potent neuraminidase inhibitor, possesses a glycerol (B35011) side chain at the C6 position and a guanidinium (B1211019) group at the C4 position. The guanidinium group forms strong interactions with glutamate (B1630785) residues (Glu119 and Glu227) in the active site. While the 4-amino group of this compound is basic, it is less so than the guanidinium group of zanamivir, suggesting a different and likely weaker interaction with these acidic residues.

Comparison with Peramivir: Peramivir features a cyclopentane (B165970) ring and a guanidinium group. Its structure allows for unique interactions within the active site. The comparison highlights the diversity of scaffolds that can achieve potent neuraminidase inhibition, but also underscores the common requirement for a negatively charged group (carboxylate) and appropriately positioned hydrogen bond donors and acceptors.

Table 2: Comparison of Key Functional Groups in Neuraminidase Inhibitors

CompoundC1 SubstituentC4 SubstituentC5 Substituent
Oseltamivir Carboxylate Carboxylic Acid4-Acetamido5-Amino
This compound Carboxylic Acid4-Amino5-Acetamido
Zanamivir Carboxylic Acid4-Guanidino5-Acetamido
Peramivir Carboxylic Acid- (part of cyclopentane)Guanidinomethyl

Research on Antiviral Resistance Mechanisms

Investigation of its Efficacy Against Oseltamivir-Resistant Viral Strains

The emergence of oseltamivir-resistant influenza strains has prompted significant investigation into the efficacy of neuraminidase inhibitors against these viruses. The effectiveness of oseltamivir (B103847) is substantially reduced in viruses carrying specific mutations in the neuraminidase (NA) enzyme.

Treatment of infections with influenza A(H7N9) virus carrying the R292K or E119V mutations showed that oseltamivir failed to significantly inhibit viral replication in ferret models nih.gov. Similarly, in patients infected with the 2009 pandemic H1N1 (H1N1pdm09) influenza virus, the H275Y mutation is known to confer resistance to oseltamivir nih.govcdc.gov. In the presence of oseltamivir, even at doses below standard therapy, strains with the H275Y and I223V mutations dominate the wild-type virus nih.gov.

It is important to note that oseltamivir resistance is often relative, and patients infected with resistant strains may still derive some benefit from treatment, though the clinical response is the most critical indicator of antiviral effectiveness news-medical.net. The development of resistance is a particular concern in immunocompromised patients, who may experience prolonged viral replication cdc.gov.

Molecular Mechanisms of Resistance Related to Specific Neuraminidase Mutations (e.g., H275Y, I223V, R292K)

The molecular basis of oseltamivir resistance is primarily linked to amino acid substitutions in the viral neuraminidase enzyme, which is the target of the drug. These mutations can alter the binding affinity of oseltamivir to the active site of the enzyme.

The H275Y mutation, a histidine-to-tyrosine substitution at residue 275, is the most common mutation conferring oseltamivir resistance in influenza A(H1N1) viruses cdc.govnews-medical.netnih.govmdpi.com. This mutation causes a structural change in the neuraminidase active site that reduces the binding affinity of oseltamivir nih.gov. While this mutation can sometimes lead to a less fit virus, permissive mutations elsewhere in the neuraminidase protein can compensate for this, allowing the resistant virus to replicate efficiently nih.gov. The H275Y mutation can lead to a significant reduction in susceptibility to oseltamivir, in some cases by approximately 400-fold mdpi.com.

The I223V mutation, an isoleucine-to-valine substitution at residue 223, has also been observed in oseltamivir-resistant H1N1pdm09 strains nih.gov. Studies have shown that this mutation can lead to a significant delay in the release of viral progeny from infected cells nih.gov. However, the I223V mutation appears to result in a less fit virus compared to the wild-type and the H275Y mutant, as it is associated with a shorter infectious lifespan of the host cell and lacks compensatory advantages nih.gov.

The R292K mutation, an arginine-to-lysine substitution at residue 292, is a key mutation found in influenza A(H3N2) and A(H7N9) viruses that confers a high level of resistance to oseltamivir nih.govnih.gov. This mutation not only reduces the inhibitory activity of oseltamivir but can also confer cross-resistance to another neuraminidase inhibitor, zanamivir (B325) nih.govnih.gov.

The following table summarizes the key details of these resistance mutations:

MutationAmino Acid ChangeInfluenza A SubtypesImpact on Oseltamivir Susceptibility
H275Y Histidine to TyrosineH1N1, H5N1Highly reduced inhibition
I223V Isoleucine to ValineH1N1pdm09Reduced susceptibility
R292K Arginine to LysineH3N2, H7N9Highly reduced inhibition; cross-resistance to zanamivir

Characterization of its Interaction with Mutant Neuraminidase Enzymes

The interaction between oseltamivir's active form, oseltamivir carboxylate, and the neuraminidase enzyme is a critical factor in its antiviral activity. Mutations in the neuraminidase can significantly alter this interaction, leading to drug resistance.

Molecular dynamics simulations and in vitro assays have provided insights into these interactions. The carboxylate group of oseltamivir forms hydrogen bonds with key residues in the neuraminidase active site, including R292 and R371 nih.govplos.org. The acetyl group of oseltamivir also forms a hydrogen bond with R118 nih.govplos.org.

In the case of the H275Y mutation, the substitution of the smaller histidine with the bulkier tyrosine residue alters the conformation of the active site, which in turn reduces the binding affinity of oseltamivir nih.gov. Dynamic residue interaction network analysis has shown that the H275Y mutation enhances the interaction between residue 274 and interface residues, which then decreases the interaction between oseltamivir and the surrounding loop 150 residues peerj.com.

For the R292K mutation, the substitution of arginine with lysine at this critical position directly disrupts a key interaction point for the carboxylate group of oseltamivir, leading to a significant reduction in binding and, consequently, high-level resistance nih.govnih.gov.

The table below outlines the interactions between oseltamivir and key residues in the wild-type neuraminidase active site.

Oseltamivir GroupInteracting Neuraminidase ResiduesType of Interaction
CarboxylateR292, R371Hydrogen Bond
AcetylR118Hydrogen Bond
PentylW403, R371Hydrophobic Interaction

Analytical Methodologies for Research and Quality Control

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities in pharmaceutical manufacturing. For 4-N-Desacetyl-5-N-acetyl Oseltamivir (B103847) Acid, gradient reverse-phase HPLC methods have been employed to detect its presence in Oseltamivir Phosphate bulk drug. researchgate.net

In studies focused on identifying and characterizing Oseltamivir impurities, this compound was detected at levels ranging from 0.05% to 0.1%. researchgate.net The synthesis and isolation of the impurity were monitored using HPLC, and the final purity of the synthesized compound was also confirmed by this method. researchgate.net

The European Pharmacopoeia specifies an HPLC-UV method for testing chromatographic purity of Oseltamivir Phosphate. In this system, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid (referred to as impurity A) is identified by its relative retention time. ncats.io

Table 1: HPLC Parameters for Oseltamivir Impurity Analysis

Parameter Value/Description Source
Method Type Gradient Reverse-Phase HPLC researchgate.net
Relative Retention Time ~0.16 (relative to Oseltamivir Phosphate) ncats.io
Detection Wavelength 220 nm researchgate.net
Flow Rate 1.5 mL/min researchgate.net

| Monitoring | Used to monitor the synthesis and purification of the impurity. | researchgate.net |

This table summarizes parameters from various sources describing the analysis of oseltamivir and its impurities.

Mass Spectrometry (MS) Applications for Identification and Purity Assessment

Mass spectrometry is a powerful tool for the structural confirmation of chemical compounds by providing precise mass-to-charge ratio (m/z) information. In the characterization of this compound (Impurity A), mass spectrometry was used to confirm its molecular weight following synthesis and isolation. researchgate.net

The analysis yielded a mass-to-charge ratio consistent with the structure of the deacetylated and hydrolyzed compound, confirming the loss of the ethyl ester group from the parent drug, Oseltamivir. researchgate.net

Table 2: Mass Spectrometry Data for this compound (as Impurity A)

Parameter Value Source
Ionization Mode Positive Ion (+ve) researchgate.net
Molecular Weight 284.35 g/mol pharmaffiliates.com

| Observed m/z | 285.1 [M+H]⁺ | researchgate.net |

The observed mass corresponds to the protonated molecule of the compound, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H NMR and ¹³C NMR have been used to confirm the precise structure of the synthesized this compound (Impurity A). researchgate.net The spectral data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the positions of the amino and acetamido groups and the absence of the ethyl ester moiety. researchgate.net

Table 3: ¹H NMR Spectral Data for this compound (as Impurity A)

Chemical Shift (δ, ppm) Number of Protons Source
0.78-0.83 6H (d) researchgate.net
1.39 4H (s) researchgate.net
1.84 3H (s) researchgate.net
2.03-2.69 2H (dd) researchgate.net
2.91 1H (s) researchgate.net
3.30 1H (s) researchgate.net
3.54-3.56 1H (d) researchgate.net
3.95 1H (m*) researchgate.net
6.30 1H (s) researchgate.net

Data recorded on a Bruker avance II 400 MHz spectrometer. researchgate.net

Table 4: ¹³C NMR Spectral Data for this compound (as Impurity A)

Chemical Shift (δ, ppm) Source
8.91, 9.46 researchgate.net
23.09 researchgate.net
25.11, 25.74 researchgate.net
32.72 researchgate.net
49.70 researchgate.net
55.55 researchgate.net
75.85 researchgate.net
80.58 researchgate.net
131.19 researchgate.net
134.94 researchgate.net

The NMR experiments provide unambiguous evidence for the compound's structure.

Utility as a Reference Standard in Pharmaceutical Quality Control and Research

This compound is utilized as a reference standard in the pharmaceutical industry. lgcstandards.comallmpus.compharmaffiliates.com Its availability is critical for the quality control of Oseltamivir Phosphate, ensuring that finished drug products meet the stringent purity requirements set by regulatory bodies. researchgate.net

As a specified impurity in the European Pharmacopoeia (under the designation Impurity A), its reference standard is essential for several analytical applications:

Method Validation: It is used to validate the specificity of analytical methods, ensuring the method can accurately separate the impurity from the active pharmaceutical ingredient (API) and other related substances. clearsynth.com

Impurity Profiling: It allows for the accurate identification and quantification of this specific impurity in batches of Oseltamivir. researchgate.net

Quality Control: It is used as a benchmark in routine quality control testing to ensure that the level of this impurity does not exceed the specified limits. ncats.io

The compound is available for purchase from various specialized chemical suppliers that provide certified reference materials for pharmaceutical research and quality control applications. lgcstandards.comallmpus.compharmaffiliates.comlgcstandards.com The United States Pharmacopeia (USP) also provides it as a Pharmaceutical Analytical Impurity (PAI), distinct from official USP Reference Standards but suitable for analytical work. clearsynth.com

Future Research Directions and Translational Perspectives

Exploration of its Utility as a Biochemical Probe for Enzyme Studies

The oseltamivir (B103847) carboxylate structure serves as an invaluable tool for elucidating the intricacies of the influenza neuraminidase (NA) enzyme. As a potent competitive inhibitor, it and its analogs are used to map the enzyme's active site and understand the molecular basis of its catalytic function. nih.govrsc.org

Molecular dynamics simulations and co-crystal structures of NA in complex with oseltamivir have provided deep insights into the binding process. plos.orgnih.govresearchgate.net These studies reveal key interactions, such as those with the highly conserved arginine triad (B1167595) (R118, R292, R371) and the conformational changes that occur upon inhibitor binding. nih.govplos.org For instance, the binding of oseltamivir's hydrophobic 3-pentyloxy side chain induces a conformational shift in the E276 residue, creating a larger, less polar pocket that accommodates the inhibitor. nih.gov

Furthermore, derivatives of oseltamivir are being specifically designed to probe regions of the NA active site beyond the catalytic center, such as the 150-cavity. nih.govnih.govmdpi.com This cavity, located adjacent to the active site, varies between different NA subtypes and can adopt "open" and "closed" conformations. researchgate.netnih.gov Synthesizing and testing analogs with modified side chains at the C5-amino position allows researchers to explore this pocket, providing critical data for designing broad-spectrum or subtype-specific inhibitors. nih.govnih.govacs.org The binding affinity and inhibitory profile of these probes help to understand the impact of mutations, like the common H274Y resistance mutation, which alters the active site and can be targeted by novel derivatives. nih.govnih.gov

Potential for Design and Development of Novel Antiviral Agents

A primary focus of current research is the design of novel antiviral agents based on the oseltamivir scaffold to address the persistent challenge of drug resistance. rsc.orgmdpi.com The emergence of oseltamivir-resistant influenza strains, often carrying mutations like H274Y (in N1 subtypes) or R292K (in N2 subtypes), necessitates the development of new neuraminidase inhibitors (NAIs). nih.govnih.gov

Structure-activity relationship (SAR) studies are central to this effort, systematically modifying different functional groups on the oseltamivir molecule to enhance potency and overcome resistance. nih.govacs.orgacs.org Key areas of modification include:

The C5-Amine Group: This position points towards the 150-cavity, making it a prime target for introducing novel side chains. Research has shown that adding various substituted benzyl (B1604629) groups or N-heterocycles can significantly improve binding affinity and inhibitory activity, particularly against resistant strains. nih.govnih.govacs.org One study found that a derivative, compound 23d , with a modification at this position, was 15–53 times more potent than oseltamivir carboxylate against a panel of group-1 neuraminidases. acs.org

The C4-Guanidino Group: Replacing the C4-amino group with a guanidino function, similar to that found in the NAI zanamivir (B325), has been explored to create more potent inhibitors by forming additional interactions within the active site. electronicsandbooks.com

The Carboxylate Group: Modifications at the C1-carboxylate, such as replacing it with phosphonate (B1237965) or sulfonate groups, have been investigated to enhance binding interactions with the positively charged arginine residues in the active site. mdpi.com

The Hydrophobic Side Chain: The 3-pentyloxy group is crucial for binding, and modifications here are explored to optimize interactions with the hydrophobic pocket of the enzyme. acs.org

These research efforts have led to the identification of promising lead compounds with superior activity profiles. For example, compounds 12e and 15e from one study showed potent antiviral activity against H1N1, H5N1, and H5N8 viruses, coupled with high metabolic stability. nih.gov Another derivative, 4a , featuring a methylsulfonylated C5-NH2 group, demonstrated significant NA inhibition and high stability in human liver microsomes. mdpi.com

CompoundModification StrategyReported AdvantageReference
12e and 15eModification of C4-amino groupPotent activity against H1N1, H5N1, H5N8; high metabolic stability nih.gov
23dModification of C5-NH2 group15-53x more potent than oseltamivir carboxylate against group-1 NAs acs.org
4aMethyl sulfonylation of C5-NH2 groupSignificant NA inhibition (IC50 = 3.50 μM); high metabolic stability mdpi.com
6kN-heterocycle substituent at C5-NH2~3-fold enhanced activity against H3N2 virus vs. oseltamivir carboxylate nih.gov

Contribution to the Fundamental Understanding of Neuraminidase Inhibitor Chemistry and Biology

The extensive research into oseltamivir and its derivatives has profoundly contributed to the fundamental understanding of neuraminidase inhibitor chemistry and biology. The design of these molecules is a prime example of structure-based drug design, a process that relies heavily on the three-dimensional structure of the target enzyme. electronicsandbooks.comacs.org

The journey from the first-generation inhibitor DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid) to the highly potent and orally bioavailable oseltamivir illustrates a sophisticated application of medicinal chemistry principles. mdpi.com Key insights gained from studying these inhibitors include:

The Importance of Active Site Pockets: Research has detailed how different subsites within the NA active site accommodate the various functional groups of inhibitors. The carboxylate group of oseltamivir binds to a highly polar region with three arginine residues (S1), while the acetamido group fits into another subsite (S3), and the hydrophobic ether side chain occupies a pocket that is opened upon binding (S5). nih.govacs.org

Paradigm Shifts in Inhibitor Design: Early models of the NA active site emphasized its polar nature. However, the success of oseltamivir's bulky hydrophobic side chain revealed that the active site possesses more hydrophobic character than previously appreciated, shifting the paradigm for inhibitor design. nih.govacs.org

The Chemistry of Resistance: Studying how mutations like H274Y and R292K confer resistance provides invaluable biological information. The H274Y mutation, for example, introduces a bulky tyrosine residue that prevents the conformational change needed to accommodate oseltamivir's side chain, thereby reducing its binding affinity by several hundred-fold. nih.gov This knowledge directly fuels the design of new inhibitors that can circumvent such resistance mechanisms. nih.gov

Q & A

Q. How can researchers accurately quantify 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For plasma samples, stabilize metabolites by adding heat-stabilizing agents (e.g., protease inhibitors) to prevent degradation during storage . Validate assays using calibration curves with spiked matrices and include internal standards (e.g., deuterated analogs) to correct for matrix effects. Typical parameters: LOD <1 ng/mL, LOQ <5 ng/mL, and inter-day precision <15% CV .

Q. What synthetic routes are available for producing this compound with high purity?

  • Methodological Answer : The compound is synthesized via selective acetylation and deacetylation of oseltamivir intermediates. Key steps include:
  • Epoxide ring-opening of (–)-shikimic acid derivatives to introduce the pentyloxy side chain .
  • Azide reduction and acetylation under anhydrous conditions (e.g., acetic anhydride in DMF) to achieve >95% purity .
  • Purification via preparative HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

Q. How does enzymatic hydrolysis affect the stability of this compound in vitro?

  • Methodological Answer : Conduct stability studies in liver microsomes or carboxylesterase-rich matrices (e.g., human plasma). Monitor degradation using LC-MS and compare with oseltamivir carboxylate kinetics. For example:
  • Incubate at 37°C, pH 7.4, and sample at 0, 15, 30, 60, and 120 minutes.
  • Calculate degradation half-life (t½) and identify metabolites via fragmentation patterns .

Advanced Research Questions

Q. What structural features of this compound influence its binding affinity to neuraminidase?

  • Methodological Answer : Perform density functional theory (DFT) calculations to compare energy levels (ΔE) of HOMO-LUMO orbitals with oseltamivir carboxylate. Key findings:
  • Electron-donating groups (e.g., –NH2, –OAc) enhance binding by mimicking sialic acid transition states .
  • Molecular docking (e.g., AutoDock Vina) reveals critical hydrogen bonds with neuraminidase residues (e.g., Arg152, Glu276) .

Q. How can researchers model the transplacental transfer kinetics of this compound?

  • Methodological Answer : Use ex vivo human placental perfusion models or pregnant rat studies (e.g., intravenous dosing at 10 mg/kg). Key parameters:
  • Measure maternal-fetal AUC ratios and placental clearance (CLpl).
  • Analyze tissue distribution via LC-MS and calculate permeability coefficients (e.g., Papp >1 × 10<sup>−6</sup> cm/s indicates passive diffusion) .

Q. What mechanisms drive resistance to this compound in influenza B strains?

  • Methodological Answer : Perform NA gene sequencing of clinical isolates pre- and post-treatment. Key steps:
  • Amplify viral RNA from nasopharyngeal swabs and clone into TOPO vectors for Sanger sequencing .
  • Test IC50 shifts in MDCK cells; a >10-fold increase indicates resistance. Common mutations: E119V (H3N2) or H274Y (H1N1) in neuraminidase .

Q. How do degradation impurities of this compound form in oral suspensions?

  • Methodological Answer : Use two-dimensional LC-MS/MS to identify impurities. Example workflow:
  • First dimension: Hydrophilic interaction chromatography (HILIC) for polar degradants.
  • Second dimension: Reverse-phase chromatography for non-polar species.
  • Characterize major impurities (e.g., oxidation byproducts) via high-resolution MS/MS and NMR .

Key Notes for Experimental Design

  • Contradictions in Data : Some studies report divergent IC50 values for neuraminidase inhibition due to assay variability (e.g., plaque size vs. fluorescence-based assays). Always cross-validate with clinical isolates .
  • Sample Stability : Blood samples for metabolomic analysis require immediate heat stabilization (95°C for 5 min) to prevent oseltamivir → oseltamivir acid conversion .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.